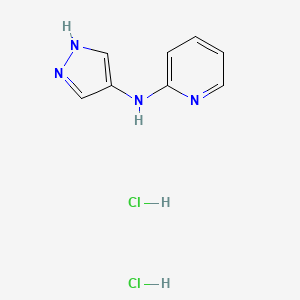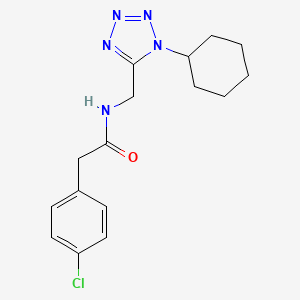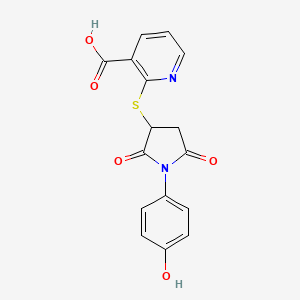
N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride” is a chemical compound with the CAS Number: 2253629-95-5 . It has a molecular weight of 233.1 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, there are general methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C8H8N4.2ClH/c1-2-4-9-8(3-1)12-7-5-10-11-6-7;;/h1-6H, (H,9,12) (H,10,11);2*1H .
Chemical Reactions Analysis
The compound is likely involved in Buchwald–Hartwig amination reactions . These reactions involve the amination of chlorides with appropriate aminopyrazoles .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 233.1 .
Applications De Recherche Scientifique
Synthesis and Catalysis
- Fused Heteroaromatic Synthesis: Pyridinium N-(heteroaryl)aminides serve as synthetic equivalents of nucleophilic 1,3-N,N-dipoles in a formal cycloaddition onto electron-rich alkynes under gold catalysis, providing access to imidazo-fused heteroaromatics. This method facilitates significant structural variation and tolerates sensitive functional groups, showcasing the utility of these compounds in constructing complex heteroaromatic structures (Garzón & Davies, 2014).
Material Science
- Magnetic Nanocatalysts: N-pyridin-4-amine-functionalized graphene oxide supported on Fe3O4 has been developed as an efficient and magnetically separable nanocatalyst for synthesizing 4H-chromenes and dihydropyrano[2,3-c]pyrazole derivatives in water, highlighting the role of these compounds in green chemistry and material science applications (Azarifar & Khaleghi-Abbasabadi, 2018).
Medicinal Chemistry
- Antitumor and Antimicrobial Activities: Pyrazole derivatives have shown antitumor, antifungal, and antibacterial activities, with studies revealing the structure-activity relationships necessary for biological activity. This underscores the potential of these compounds in drug discovery and development for treating various diseases (Titi et al., 2020).
Ligand Chemistry
- Luminescent Lanthanide Compounds: Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been employed as ligands in the synthesis of luminescent lanthanide compounds for biological sensing, and iron complexes showing unusual thermal and photochemical spin-state transitions. This illustrates the versatility of these compounds in creating functional materials and sensors (Halcrow, 2005).
Green Chemistry
- Microwave-Assisted Syntheses: The synthesis of nitrogen-containing heterocycles from primary amines and hydrazines with dihalides under microwave irradiation presents a greener, more efficient methodology for generating a variety of heterocycles, further demonstrating the importance of these compounds in facilitating sustainable chemical processes (Ju & Varma, 2006).
Mécanisme D'action
Safety and Hazards
The compound has been classified with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
N-(1H-pyrazol-4-yl)pyridin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.2ClH/c1-2-4-9-8(3-1)12-7-5-10-11-6-7;;/h1-6H,(H,9,12)(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJYMDYJGGJNMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CNN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2654550.png)
![N-(4-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2654552.png)


![N-(2-methoxy-2-phenylbutyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2654558.png)




![4-[Methyl(prop-2-enyl)sulfamoyl]benzoic acid](/img/structure/B2654566.png)
![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2654568.png)
![2-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2654569.png)
